molecular formula C20H24ClNO4 B035136 Magnoflorine chloride CAS No. 6681-18-1

Magnoflorine chloride

Cat. No.: B035136
CAS No.: 6681-18-1
M. Wt: 377.9 g/mol
InChI Key: STVJLBTYWBXDBP-ZOWNYOTGSA-N
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Description

Magnoflorine chloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Magnoflorine chloride, a quaternary aporphine alkaloid, is known to interact with several targets. It has been reported to have a significant effect on alpha-glucosidase , an enzyme required for normal cell wall composition and virulence of Candida albicans . It also interacts with ionic currents and action potentials in ventricular cardiomyocytes .

Mode of Action

This compound’s interaction with its targets leads to various changes. For instance, it inhibits alpha-glucosidase activity, which is crucial for the normal cell wall composition and virulence of Candida albicans . In ventricular cardiomyocytes, it has been shown to prolong APD75 (action potential duration measured at 75% repolarization), although the effect was weaker than that caused by other compounds .

Biochemical Pathways

It is known to influence thealpha-glucosidase pathway and the ionic currents and action potentials in ventricular cardiomyocytes . These interactions can lead to downstream effects such as changes in cell wall composition and virulence in Candida albicans, and modulation of action potentials in cardiomyocytes .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of this compound and increase its bioavailability .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been reported to have a triglycerides reducing effect in a dose-dependent manner . It also inhibits alpha-glucosidase activity and reduces the formation of Candida albicans biofilm . In ventricular cardiomyocytes, it prolongs the action potential duration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in herbal medicines can affect its absorption and elimination rates, thereby influencing its bioavailability . .

Biochemical Analysis

Biochemical Properties

Magnoflorine chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce the formation of C. albicans biofilm .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Subcellular Localization

The information provided is based on the current understanding and available resources .

Properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVJLBTYWBXDBP-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6681-18-1
Record name Magnoflorine, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6681-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thalictrine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnoflorine, chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been associated with Magnoflorine chloride?

A1: this compound (MAG) has been shown to exhibit anti-inflammatory effects. Research suggests that it achieves this by interacting with prostaglandin-endoperoxide synthase 2 (PTGS2) []. Additionally, studies indicate that MAG can influence ion channels in cardiomyocytes, specifically IK1 and ICa-L, highlighting its potential in cardiovascular disease research [].

Q2: Where has this compound been found in nature?

A2: this compound has been identified in the root extract of the European plant Aristolochia baetica L., alongside other compounds like aristolochic acids and aristolactams []. It is also found in Zanthoxylum nitidum (Roxb.) DC., a traditional Chinese medicinal plant [].

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